molecular formula C8H24Cl4N4 B161692 1,4,7,10-Tetraazacyclododecane tetrahydrochloride CAS No. 10045-25-7

1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Cat. No. B161692
CAS RN: 10045-25-7
M. Wt: 318.1 g/mol
InChI Key: SBWLCGZEBQGYRP-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt . It can be synthesized using perhydro-2 a,4 a,6 a,8 a -tetraazacyclopenteno [1,3- f, g ]acenaphthylene as a precursor . It has an orthorhombic crystal structure .


Synthesis Analysis

Cyclen tetrahydrochloride may be used for the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis (methyleneethylphosphinic acid), a new macrocyclic polyaza polyphosphinate ligand . It may also be used in the synthesis of anthraquinone-pendant cyclen .


Molecular Structure Analysis

The empirical formula of 1,4,7,10-Tetraazacyclododecane tetrahydrochloride is C8H20N4 · 4HCl . It has a molecular weight of 318.11 .


Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane is the precursor for the synthesis of macrocyclic chelating agents for metal ions, as these chelating agents form very stable complexes with such ions .


Physical And Chemical Properties Analysis

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a white to light yellow powder to crystal . It has a melting point of >293 °C (dec.) (lit.) 297-300 °C .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave technology has been employed in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a key intermediate compound of 1,4,7,10-tetraazacyclododecane tetrahydrochloride. This method has proven to be efficient, offering benefits such as reduced reaction time and increased yield compared to traditional methods (Wang Yan-hui, 2007).

Metal Chelation Chemistry

1,4,7,10-Tetraazacyclododecane derivatives are crucial in the preparation of medically significant DO3A and DOTA metal chelators. The synthesis, properties, and applications of these compounds in medical imaging and therapeutic radiopharmaceuticals have been extensively studied. Notably, the versatility of DOTA to complex various metal ions and its modification for different disease states have significantly impacted diagnostic imaging across various modalities such as MRI, PET, SPECT, and fluorescence imaging (B. Jagadish et al., 2011), (Luis M. De Leon-Rodriguez & Z. Kovács, 2008), (G. Stasiuk & N. Long, 2013).

Molecular Recognition and Catalysis

New ligands incorporating 1,4,7,10-tetraazacyclododecane have been developed for the complexation of lanthanide ions, demonstrating specific molecular recognition capabilities. These ligands exhibit significant selectivity for certain molecules like sialic acid, showcasing potential applications in selective binding and catalysis (Martín Regueiro-Figueroa et al., 2010).

Synthesis and Structural Analysis

Efficient synthesis methods for 1,4,7,10-tetraazacyclododecane and its derivatives have been developed, contributing to the versatility and applications of this compound in various scientific domains. The structural analysis of these compounds, especially in the form of metal complexes, provides valuable insights into their potential applications in fields like imaging and pharmaceuticals (Phillip S. Athey & G. Kiefer, 2002), (Ella Kriemen et al., 2015).

Safety And Hazards

This compound is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It should be stored locked up and in a well-ventilated place .

Future Directions

Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities . This has driven research over the last two decades into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .

properties

IUPAC Name

1,4,7,10-tetrazacyclododecane;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.4ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;;/h9-12H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWLCGZEBQGYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143291
Record name Cyclen tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetraazacyclododecane tetrahydrochloride

CAS RN

10045-25-7
Record name Cyclen tetrahydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclen tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclen tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLEN TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51830Y7TIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane tetrahydrochloride
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Citations

For This Compound
39
Citations
S Aoki, S Kaido, H Fujioka, E Kimura - Inorganic chemistry, 2003 - ACS Publications
A new 2-(9-anthrylmethylamino)ethyl-appended cyclen, L 3 (1-(2-(9-anthrylmethylamino)ethyl)-1,4,7,10-tetraazacyclododecane) (cyclen = 1,4,7,10-tetraazacyclododecane), was …
Number of citations: 94 pubs.acs.org
I Lazar, DC Hrncir, WD Kim, GE Kiefer… - Inorganic …, 1992 - ACS Publications
There is an emerging interest in the application of polyazamac-rocyclic polymethylenephosphonate ligands as effective metal ion chelators for divalentand trivalent metal ions. One …
Number of citations: 86 pubs.acs.org
LL Chappell, D Ma, DE Milenic, K Garmestani… - Nuclear medicine and …, 2003 - Elsevier
Detailed synthesis of the bifunctional chelating agents 2-methyl-6-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (1B4M-DOTA) and 2-(p-…
Number of citations: 70 www.sciencedirect.com
S Aoki, K Sakurama, N Matsuo… - … –A European journal, 2006 - Wiley Online Library
A new fluorescent probe for Zn 2+ , namely, 8‐hydroxy‐5‐N,N‐dimethylaminosulfonylquinolin‐2‐ylmethyl‐pendant cyclen (L 8 ), was designed and synthesized (cyclen=1,4,7,10‐…
X Wu, K Hu, X Meng, G Cheng - New Journal of Chemistry, 2010 - pubs.rsc.org
The 1 : 1 inclusion complex between cucurbit[8]uril and protonated 1,7-dimethyl-1,4,7,10-tetraazacyclododecane tetrahydrochloride was prepared. Its structure was characterized using …
Number of citations: 7 pubs.rsc.org
JH Reibenspies, OP Anderson - Acta Crystallographica Section C …, 1990 - scripts.iucr.org
(IUCr) Structure of 1,4,7,10-tetraazacyclododecane tetrahydrochloride Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) …
Number of citations: 16 scripts.iucr.org
RW Hay, PR Norman - Transition Metal Chemistry, 1997 - Springer
The aquation of cis-[Co(cyclen)Cl2]+ (cyclen=1,4,7,10-tetraazacyclododecane) has been studied over a range of temperatures with 0.1 mol dm–3 HNO3 as solvent. At 25C, kaq=4.5×10…
Number of citations: 8 link.springer.com
JP Collman, PW Schneider - Inorganic Chemistry, 1966 - ACS Publications
The following complex cations of cobalt (III) and rhodium (III) containing 1, 4, 7, 10-tetraazacyclododecane (cyclen) have been prepared andcharacterized:[Co (cyclen) Cl2]+,[Co (cyclen…
Number of citations: 126 pubs.acs.org
KT Cheng - europepmc.org
Synonym:[1, 4, 7-Tris (carboxymethyl)-10-(1-(hydroxymethyl)-2, 3-dihydroxypropyl)-1, 4, 7, 10-tetraazacyclododecanato] gadolinium (III); Gadovist®; 10-[(1SR, 2RS)-2, 3-dihydroxy-1-…
Number of citations: 2 europepmc.org
CB Smith, SF Lincoln, KP Wainwright - Inorganica Chimica Acta, 2001 - Elsevier
The pendant donor macrocyclic ligand 1,4,7,10-tetrakis((S)-2-hydroxy-3-[4′-hydroxy-phenyloxy]propyl)-1,4,7,10-tetraazacyclododecane (hereafter, L 3 ) has been prepared as both its …
Number of citations: 6 www.sciencedirect.com

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